molecular formula C11H13NO7 B1240069 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid CAS No. 66171-44-6

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid

Cat. No.: B1240069
CAS No.: 66171-44-6
M. Wt: 271.22 g/mol
InChI Key: UMMJLAAYKZSARY-PEBGCTIMSA-N
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Description

This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid typically involves the glycosylation of nicotinic acid derivatives with ribose. One common method includes the use of a glycosyl donor, such as 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, which reacts with nicotinic acid in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted ribosides.

Scientific Research Applications

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD+).

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in redox reactions. NAD+ plays a central role in cellular metabolism, energy production, and DNA repair. The compound’s effects are mediated through its interaction with enzymes involved in these pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Riboside: Another precursor of NAD+, known for its role in enhancing cellular metabolism and longevity.

    Nicotinic Acid: A form of vitamin B3, used to treat pellagra and hyperlipidemia.

    Nicotinamide Mononucleotide (NMN): A direct precursor of NAD+, studied for its anti-aging effects.

Uniqueness

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid is unique due to its specific structure, which allows it to be a versatile precursor for NAD+ synthesis. Its ribosylated form provides stability and enhances its bioavailability compared to other NAD+ precursors .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-4-6-8(15)9(16)10(19-6)12-3-5(11(17)18)1-2-7(12)14/h1-3,6,8-10,13,15-16H,4H2,(H,17,18)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJLAAYKZSARY-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984657
Record name 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66171-44-6
Record name 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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